4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide
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Overview
Description
4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of naphthoxazole derivatives. These compounds are known for their diverse biological and photophysical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide typically involves the coupling of naphthols and amines. One practical method uses TEMPO as the oxygen source, which allows for outstanding functional group tolerance . The reaction conditions often involve the use of chlorobenzene at elevated temperatures (130-135°C) and the presence of catalysts such as PCl3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization in ethyl alcohol .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: Using reagents like TEMPO.
Reduction: Often involves sodium dithionate in water at pH 8-9.
Substitution: Commonly involves diazonium salts and coupling reactions.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen sources.
Reduction: Sodium dithionate, water, pH control.
Substitution: Diazonium salts, chlorobenzene, elevated temperatures.
Major Products
The major products formed from these reactions include various naphthoxazole derivatives, which exhibit significant biological and photophysical properties .
Scientific Research Applications
4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit protein tyrosine phosphatase-1B (PTB-1B), which plays a role in regulating insulin signaling and glucose metabolism . This inhibition can lead to antidiabetic effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]oxazoles: Similar in structure and exhibit comparable biological activities.
Benzoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Imidazole derivatives: Exhibit a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide stands out due to its unique combination of a naphthoxazole core with a fluorinated benzamide group. This structure imparts distinct photophysical properties and enhances its bioactivity, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H15FN2O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C24H15FN2O2/c25-18-10-5-16(6-11-18)23(28)26-19-12-7-17(8-13-19)24-27-22-20-4-2-1-3-15(20)9-14-21(22)29-24/h1-14H,(H,26,28) |
InChI Key |
IPORIYMRYQMSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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